4-Isothiocyanatophenyl (4-nitrophenyl)carbamate
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Overview
Description
4-Isothiocyanatophenyl (4-nitrophenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structural features, which include an isothiocyanate group and a nitrophenyl group, making it a versatile reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl (4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 4-isothiocyanatoaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the chloroformate group, leading to the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.
Hydrolysis: Under basic conditions, the carbamate linkage can be hydrolyzed to yield 4-nitrophenol and the corresponding amine.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Hydrolysis: Basic conditions using reagents like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
4-Nitrophenol: Formed from hydrolysis reactions.
Scientific Research Applications
4-Isothiocyanatophenyl (4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for studying their functions and interactions.
Medicine: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl (4-nitrophenyl)carbamate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of bioactive compounds. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: A precursor used in the synthesis of 4-Isothiocyanatophenyl (4-nitrophenyl)carbamate.
4-Nitrophenylcarbamate: A related compound with similar reactivity but lacking the isothiocyanate group.
4-Isothiocyanatophenylcarbamate: Similar structure but without the nitrophenyl group.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate and nitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these groups also enhances its reactivity and versatility in various applications .
Properties
CAS No. |
62097-93-2 |
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Molecular Formula |
C14H9N3O4S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H9N3O4S/c18-14(16-11-1-5-12(6-2-11)17(19)20)21-13-7-3-10(4-8-13)15-9-22/h1-8H,(H,16,18) |
InChI Key |
JHFUKYDBAPWREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
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